molecular formula C8H16O2 B2468062 (R)-2-Ethylhexanoic acid CAS No. 56006-48-5

(R)-2-Ethylhexanoic acid

Cat. No.: B2468062
CAS No.: 56006-48-5
M. Wt: 144.214
InChI Key: OBETXYAYXDNJHR-SSDOTTSWSA-N
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Description

®-2-Ethylhexanoic acid is an organic compound with the molecular formula C8H16O2. It is a chiral carboxylic acid, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image. This compound is commonly used in various industrial applications, including the production of metal soaps, plasticizers, and as a catalyst in polymerization reactions.

Mechanism of Action

Target of Action

It is known that similar compounds, such as ®-alpha lipoic acid, have been found to inhibit histone deacetylases (hdacs) at physiologically relevant concentrations . HDACs are enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This is a key process in gene regulation.

Mode of Action

Based on its structural similarity to ®-alpha lipoic acid, it may interact with its targets (like hdacs) and cause changes in gene expression by altering the state of dna wrapping around histones .

Biochemical Pathways

Compounds with similar structures, such as ®-alpha lipoic acid, have been shown to affect various metabolic pathways . For instance, they can influence the mevalonate pathway, which is crucial for the biosynthesis of several classes of bioactive molecules including cholesterol .

Pharmacokinetics

Similar compounds like ®-alpha lipoic acid have been reported to have poor absorption and low bioavailability due to their tendency to polymerize and poor aqueous solubility .

Result of Action

Similar compounds like ®-alpha lipoic acid have been shown to cause hyperacetylation of hdac substrates, which can lead to changes in gene expression .

Action Environment

Environmental factors can influence the action, efficacy, and stability of ®-2-Ethylhexanoic acid. It is generally known that factors such as pH, temperature, and presence of other compounds can affect the stability and activity of bioactive compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: ®-2-Ethylhexanoic acid can be synthesized through several methods:

    Oxidation of 2-Ethylhexanol: One common method involves the oxidation of 2-ethylhexanol using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions and requires careful control of temperature and reaction time to achieve high yields.

    Hydrolysis of 2-Ethylhexanenitrile: Another method involves the hydrolysis of 2-ethylhexanenitrile in the presence of a strong acid or base. This reaction converts the nitrile group into a carboxylic acid group, yielding ®-2-ethylhexanoic acid.

Industrial Production Methods: In industrial settings, ®-2-ethylhexanoic acid is often produced through the oxidation of 2-ethylhexanol. This process is carried out in large reactors with precise control over reaction conditions to ensure consistent product quality and high efficiency.

Chemical Reactions Analysis

Types of Reactions: ®-2-Ethylhexanoic acid undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to produce corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: The carboxylic acid group can participate in substitution reactions, forming esters, amides, or anhydrides.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alcohols (for esterification), amines (for amidation).

Major Products:

    Esters: Formed through esterification reactions with alcohols.

    Amides: Formed through amidation reactions with amines.

    Ketones/Aldehydes: Formed through controlled oxidation reactions.

Scientific Research Applications

®-2-Ethylhexanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a catalyst in polymerization reactions.

    Biology: Investigated for its potential biological activities and interactions with enzymes and proteins.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of metal soaps, plasticizers, and as a stabilizer in various industrial processes.

Comparison with Similar Compounds

®-2-Ethylhexanoic acid can be compared with other similar compounds, such as:

    2-Ethylhexanoic Acid: The non-chiral form of the compound, which lacks the specific three-dimensional arrangement.

    Hexanoic Acid: A shorter-chain carboxylic acid with different physical and chemical properties.

    Octanoic Acid: A longer-chain carboxylic acid with distinct applications and reactivity.

Uniqueness: ®-2-Ethylhexanoic acid’s chiral nature and specific three-dimensional arrangement make it unique compared to its non-chiral counterparts

Properties

IUPAC Name

(2R)-2-ethylhexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2/c1-3-5-6-7(4-2)8(9)10/h7H,3-6H2,1-2H3,(H,9,10)/t7-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBETXYAYXDNJHR-SSDOTTSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@@H](CC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56006-48-5
Record name (-)-2-Ethylhexanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of TMIT (1.0 g, 6.33 mmol), 2-ethylhexyl acrylate (1.16 g, 6.33 mmol) and cesium carbonate (1.0 g, 3.3 mmol) in acetonitrile (15 mL) was stirred at room temperature for 24 h. The reaction mixture was filtered to separate solid cesium carbonate and solvent was evaporated from the filtrate to obtain the product as a colorless oil (1.9 g, 88 %). IR: 3325, 2961, 1732, 1595, 1480 cm31 1; 1H NMR (CDCl3, 500 MHz): δ3.96 (overlapping d, 2 H), 3.83 (t, 1.72 H), 3.22 (t, 0.28 H), 2.82 (t, 1.72 H), 2.71 (t, 0.28 H), 1.91 (bs, 1H), 1.42 (s, 6 H), 1.40 (s, 6H), 1.35-1.20 (m, 8 H), 0.85 (overlapping t, 6 H) ppm; 13C NMR (CDCl3, 125 MHz): δ205.8, 173.6, 171.9, 171.3, 130.2, 128.5, 88.7, 82.9, 70.35, 69.6, 67.2, 66.9, 66.8, 40.6, 38.6, 33.9, 31.4, 30.26, 30.21, 28.79, 28.71, 28.23, 25.8, 23.64, 22.83, 13.9, 10.9 ppm.
Quantity
1.16 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Yield
88%

Synthesis routes and methods II

Procedure details

A series of emulsion polymerizations of dibromostyrene (DBS)/2-ethylhexyl acrylate (2-EHA) were carried out in 8 oz. bottles. All the ingredients (122.50 or 180 parts by weight deionized water, 3 parts sodium dodecyl sulfate, 0.3 parts potassium persulfate, 0.2 parts t-dodecyl mercaptan and 100 parts total monomers in the ratio desired in the polymer) were charged into 8 oz. bottles and flushed well with nitrogen, and then reacted at 50° C. to about 45.8 or 36.5% solids in 15 hr. The whole bottle was cooled to room temperature and 3 parts deionized water and 0.18 parts 50% H2O2 added, followed by agitation for 20 minutes. The results of these preparations are set forth in Table I. The latices in Examples 1 and 2 perform well in a variety of coating applications, and display improved flame retardancy, while the latices in Examples 3 through 5 give very soft and tacky coatings.
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Name
t-dodecyl mercaptan
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Synthesis routes and methods III

Procedure details

To a solution of 2-ethyl hexanol (8.7 mmol) in CH2Cl2 (10 ml), RuCl3H2O (0.014 mmol) and tetra butyl ammonium bromide (0.2 mmol) were added. The mixture was heated at 40° C. and 30% H2O2 (v/v) (3 ml) was added dropwise. After 1 hours the reaction was complete. Water is added, the organic phase was separated, dried over sodium sulphate and evaporated under reduced pressure to give the crude product of the title that was purified by flash chromatography (pure CH2Cl2) obtaining 0.8 g of the desired product. Yield 65%.
Quantity
8.7 mmol
Type
reactant
Reaction Step One
[Compound]
Name
RuCl3H2O
Quantity
0.014 mmol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.2 mmol
Type
catalyst
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step Two
Name
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0 (± 1) mol
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Yield
65%

Synthesis routes and methods IV

Procedure details

12.82kg/h of 2-ethylhexanal and 1.79kg/h of oxygen (molar ratio 1:0.56) were caused to react in the presence of 1.9wt% of potassium 2-ethylhexanoate (prepared by the addition of KOH to the initial reaction mixture) at 40° C. and a pressure of 3 bar. 96 % of 2-ethylhexanoic acid having a color value of 4 were isolated by distillation (determined as specified in ISO 6271 ). The bottoms were recycled to the oxidation stage.
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0 (± 1) mol
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reactant
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potassium 2-ethylhexanoate
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